4-[2-(4-benzylpiperazin-1-yl)-2-oxoethoxy]-3-chloro-N-(2-methoxyethyl)benzenesulfonamide
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Overview
Description
4-[2-(4-benzylpiperazin-1-yl)-2-oxoethoxy]-3-chloro-N-(2-methoxyethyl)benzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-benzylpiperazin-1-yl)-2-oxoethoxy]-3-chloro-N-(2-methoxyethyl)benzenesulfonamide typically involves multiple steps. One common method involves the reaction of 4-benzylpiperazine with a suitable chloro-substituted benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-benzylpiperazin-1-yl)-2-oxoethoxy]-3-chloro-N-(2-methoxyethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in an organic solvent like ethanol.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzenesulfonamides.
Scientific Research Applications
4-[2-(4-benzylpiperazin-1-yl)-2-oxoethoxy]-3-chloro-N-(2-methoxyethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(4-benzylpiperazin-1-yl)-2-oxoethoxy]-3-chloro-N-(2-methoxyethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile: Known for its antiviral properties against Zika virus.
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Exhibits significant antimicrobial activity.
Uniqueness
4-[2-(4-benzylpiperazin-1-yl)-2-oxoethoxy]-3-chloro-N-(2-methoxyethyl)benzenesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C22H28ClN3O5S |
---|---|
Molecular Weight |
482.0 g/mol |
IUPAC Name |
4-[2-(4-benzylpiperazin-1-yl)-2-oxoethoxy]-3-chloro-N-(2-methoxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C22H28ClN3O5S/c1-30-14-9-24-32(28,29)19-7-8-21(20(23)15-19)31-17-22(27)26-12-10-25(11-13-26)16-18-5-3-2-4-6-18/h2-8,15,24H,9-14,16-17H2,1H3 |
InChI Key |
DSQIXPVQBOEMIW-UHFFFAOYSA-N |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3)Cl |
Origin of Product |
United States |
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